2,3,5-Trifluorobenzoyl chloride

説明

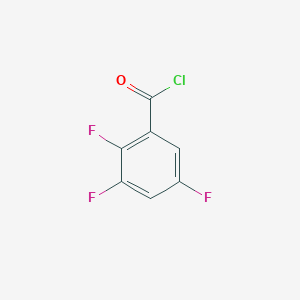

2,3,5-Trifluorobenzoyl chloride is an organic compound with the molecular formula C7H2ClF3O. It is a colorless to pale yellow liquid with a pungent odor. This compound is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluorobenzoyl chloride typically involves the chlorination of 2,3,5-trifluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as the chlorinating agents. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically subjected to distillation to purify the final product .

化学反応の分析

Types of Reactions

2,3,5-Trifluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,5-trifluorobenzoic acid and hydrochloric acid.

Reduction: It can be reduced to 2,3,5-trifluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in the presence of a base like pyridine or triethylamine.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

2,3,5-Trifluorobenzoic Acid: Formed from hydrolysis.

2,3,5-Trifluorobenzaldehyde: Formed from reduction reactions.

科学的研究の応用

2,3,5-Trifluorobenzoyl chloride is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry for the development of pharmaceuticals.

Biology: Employed in the modification of biomolecules to study their structure and function.

Medicine: Serves as an intermediate in the synthesis of drugs, particularly those that require fluorinated aromatic compounds for enhanced biological activity.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

作用機序

The mechanism of action of 2,3,5-Trifluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce the trifluorobenzoyl group into target molecules .

類似化合物との比較

Similar Compounds

2,4,5-Trifluorobenzoyl Chloride: Another trifluorinated benzoyl chloride with fluorine atoms at the 2, 4, and 5 positions.

2,3,4-Trifluorobenzoyl Chloride: A trifluorinated benzoyl chloride with fluorine atoms at the 2, 3, and 4 positions.

Uniqueness

2,3,5-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the properties of the compounds derived from it. The 2, 3, and 5 positions create a distinct electronic environment on the benzene ring, affecting the compound’s chemical behavior compared to other trifluorinated benzoyl chlorides .

生物活性

2,3,5-Trifluorobenzoyl chloride (CAS Number: 240800-48-0) is a fluorinated aromatic compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry. Its unique structural properties, stemming from the trifluoromethyl groups, enhance its reactivity and potential biological activity. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and implications in drug development.

- Molecular Formula : C7H2ClF3O

- Molecular Weight : 194.54 g/mol

- Density : 1.522 g/cm³

- Boiling Point : 143-144°C (130 mmHg)

- Flash Point : 92°C

These properties indicate a compound that is stable under standard conditions but reactive due to the presence of the chlorine and trifluoromethyl groups.

Synthesis

The synthesis of this compound typically involves the chlorination of 2,3,5-trifluorobenzoic acid or similar precursors. The process can be summarized as follows:

- Starting Material : 2,3,5-Trifluorobenzoic acid

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂

- Reaction Conditions : Heating under reflux to facilitate the conversion to the acyl chloride.

Antimicrobial Activity

Research indicates that derivatives of this compound can exhibit antimicrobial properties. A study highlighted the synthesis of glycosylated derivatives from fluoroquinolones using this compound as a key intermediate. These derivatives were subjected to microbiological screening, revealing that certain compounds maintained significant antimicrobial activity against resistant strains .

The biological activity of this compound is thought to be mediated through its ability to modify target biomolecules via acylation reactions. The trifluoromethyl group enhances lipophilicity and potentially increases membrane permeability, allowing for better interaction with microbial targets.

Case Study 1: Glycosylated Fluoroquinolones

In one notable study involving fluoroquinolone antibiotics, researchers synthesized several glycosylated derivatives using this compound as an acylating agent. These derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that some glycosylated forms exhibited enhanced transport properties and stability under culture conditions compared to their non-glycosylated counterparts .

| Compound | Antimicrobial Activity | Transport Mechanism |

|---|---|---|

| Compound A | High | Active transport |

| Compound B | Moderate | Passive diffusion |

| Compound C | Low | Not applicable |

Case Study 2: Synthesis of Novel Antimicrobials

Another study focused on synthesizing novel antimicrobial agents by utilizing this compound in the development of new compounds aimed at overcoming antibiotic resistance. The synthesized compounds were evaluated for their efficacy against resistant bacterial strains and demonstrated promising results .

Safety and Toxicology

While exploring the biological applications of this compound, it is crucial to consider its safety profile. The compound is classified as hazardous due to its potential irritant effects on skin and respiratory systems upon exposure . Proper handling protocols should be followed in laboratory settings to mitigate risks associated with its use.

特性

IUPAC Name |

2,3,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIPHWWHHRFTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380332 | |

| Record name | 2,3,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240800-48-0 | |

| Record name | 2,3,5-Trifluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240800-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 240800-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。